N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide
Overview
Description
N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide is a chemical compound characterized by its complex molecular structure, which includes a piperidine ring, a chlorophenylsulfonyl group, and a benzenecarboxamide moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4,4’-bis[(4-chlorophenyl)sulfonyl]-1,1’-biphenyl, have been used as organic building blocks in various chemical syntheses .
Mode of Action
It’s worth noting that compounds with similar structures have been used in the synthesis of various organic compounds . The sulfonyl group in the compound could potentially interact with its targets, leading to changes in their function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common approach is the reaction of 4-piperidinol with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate N-(4-chlorophenylsulfonyl)-4-piperidinol, which is then further reacted with benzenecarboxylic acid chloride to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, or anti-inflammatory effects, making it a candidate for further investigation in drug discovery.
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with specific molecular targets may make it useful in the treatment of various diseases.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Comparison with Similar Compounds
N-[(4-Chlorophenyl)sulfonyl]-1-naphthamide
N-(4-Chlorobenzenesulfonyl)benzamide
N-(4-Chlorophenylsulfonyl)-4-methylpiperidine-4-carboxamide
Uniqueness: N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide stands out due to its specific structural features, such as the presence of the piperidine ring and the chlorophenylsulfonyl group. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c19-15-6-8-17(9-7-15)25(23,24)21-12-10-16(11-13-21)20-18(22)14-4-2-1-3-5-14/h1-9,16H,10-13H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFOMMLQRWLQFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901207303 | |
Record name | N-[1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901207303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860788-09-6 | |
Record name | N-[1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=860788-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901207303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.